An In-depth Technical Guide to Proguanil-d4: Chemical Structure and Properties
An In-depth Technical Guide to Proguanil-d4: Chemical Structure and Properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic pathways of Proguanil-d4, a deuterated analog of the antimalarial drug Proguanil. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes.
Chemical Structure and Identification
Proguanil-d4 is a synthetic biguanide derivative, structurally similar to Proguanil, with four deuterium atoms incorporated into its structure. This isotopic labeling is primarily for use as an internal standard in pharmacokinetic and metabolic studies.
Chemical Structure of Proguanil-d4:
(A 2D chemical structure image would be placed here in a final document)
Table 1: Chemical Identification of Proguanil and Proguanil-d4
| Identifier | Proguanil | Proguanil-d4 |
| IUPAC Name | 1-(4-chlorophenyl)-5-(propan-2-yl)biguanide | 1-(4-chlorophenyl)-5-(propan-2-yl-d4)biguanide |
| Chemical Formula | C₁₁H₁₆ClN₅[1] | C₁₁H₁₂D₄ClN₅[2][3] |
| Molecular Weight | 253.73 g/mol [1] | 257.77 g/mol |
| CAS Number | 500-92-5[4] | 1189805-15-9[3] |
| Synonyms | Chlorguanide, Chloroguanide[4] | Deuterated Proguanil |
Physicochemical Properties
The physicochemical properties of Proguanil-d4 are comparable to those of Proguanil, with minor differences attributable to the isotopic labeling.
Table 2: Physicochemical Properties of Proguanil and Proguanil-d4
| Property | Proguanil | Proguanil-d4 |
| Physical State | Solid[5] | Solid |
| Melting Point | 129-131 °C[5] | Not explicitly available, expected to be similar to Proguanil. |
| Solubility | Sparingly soluble in water. Soluble in ethanol, DMSO, and dimethyl formamide.[6] | Expected to have similar solubility to Proguanil. |
| pKa | Strong basic compound[7] | Expected to be a strong basic compound. |
| LogP | 1.63 | Expected to be similar to Proguanil. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Proguanil-d4.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the identity and purity of Proguanil-d4. The presence of four deuterium atoms results in a molecular ion peak that is 4 m/z units higher than that of unlabeled Proguanil.
Table 3: Mass Spectrometry Data for Proguanil
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) |
| Positive ESI | 254.1 | 170.1, 128.1, 113.1 |
Note: The fragmentation pattern for Proguanil-d4 would show corresponding shifts in the mass of the fragments containing the deuterated isopropyl group.
Experimental Protocols
Synthesis of Proguanil
A general synthesis for Proguanil involves the reaction of 4-chlorophenyl dicyandiamide with isopropylamine.[8][9]
Reaction Scheme:
Synthesis of Proguanil
Materials:
-
4-chlorophenyl dicyandiamide
-
Isopropylamine
-
Suitable solvent (e.g., ethanol/water mixture)[8]
-
Copper sulfate (catalyst)[8]
Procedure:
-
Dissolve 4-chlorophenyl dicyandiamide in the solvent system.
-
Add isopropylamine and the copper sulfate catalyst.
-
Reflux the mixture for several hours.
-
After cooling, the product can be precipitated and purified by recrystallization.
Note: The synthesis of Proguanil-d4 would follow a similar procedure, utilizing deuterated isopropylamine.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of Proguanil and its metabolites in biological matrices.
Table 4: Example HPLC Method for Proguanil Analysis
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[10] |
| Mobile Phase | Acetonitrile and a buffer (e.g., phosphate or ammonium acetate)[10][11] |
| Flow Rate | 1.0 - 1.5 mL/min[10][11] |
| Detection | UV at ~254 nm[12] |
| Injection Volume | 20 µL |
| Run Time | ~10-15 minutes |
Proguanil-d4, being an internal standard, would be added to samples before extraction and analysis. Its retention time would be very similar to that of Proguanil.
Metabolic Pathway and Mechanism of Action
Proguanil is a prodrug that requires metabolic activation to exert its antimalarial effect.
Metabolic Activation
Proguanil is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, to its active metabolite, cycloguanil.[1][13]
Metabolic Conversion of Proguanil
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Cycloguanil, the active metabolite, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in the malaria parasite.[1][14] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and some amino acids.[15][16][17][18][19] By inhibiting DHFR, cycloguanil disrupts DNA synthesis and repair in the parasite, leading to its death.[19]
Mechanism of DHFR Inhibition
Conclusion
Proguanil-d4 serves as an essential tool for the accurate quantification of Proguanil in biological samples, facilitating detailed pharmacokinetic and metabolic research. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which is readily detectable by mass spectrometry. Understanding the metabolic activation of Proguanil to cycloguanil and its subsequent inhibition of parasitic DHFR is fundamental to comprehending its antimalarial efficacy. The experimental protocols and data presented in this guide provide a solid foundation for researchers working with this important compound.
References
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- 5. Proguanil | C11H16ClN5 | CID 6178111 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. US20110263901A1 - Process of Preparation of Proguanil - Google Patents [patents.google.com]
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- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. What is the mechanism of Proguanil Hydrochloride? [synapse.patsnap.com]
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